molecular formula C16H15BrO2 B8478826 (3-Bromo-4-methylphenyl)(4-ethoxyphenyl)methanone

(3-Bromo-4-methylphenyl)(4-ethoxyphenyl)methanone

Cat. No. B8478826
M. Wt: 319.19 g/mol
InChI Key: DPLFXIXFFIGRLI-UHFFFAOYSA-N
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Patent
US07803778B2

Procedure details

To a stirred solution of 3-bromo-4-methylbenzoic acid (1.2 g, 4.74 mmol) and oxalyl chloride (0.7 mL, 8.16 mmol) in 8 mL of CH2Cl2 was added 50 μL of DMF. The reaction mixture was stirred overnight prior to removal of the volatiles under reduced pressure using a rotary evaporator. The crude 3-bromo-4-methylbenzoyl chloride was dissolved in 10 mL of CH2Cl2 and then cooled to −5° C. prior to adding phenetole (0.63 mL, 5.0 mmol). AlCl3 (0.945 g, 7.1 mmol) was added via a solid addition funnel over 30 min. After the mixture was stirred at 5° C. for 2 h, the reaction was quenched by pouring over ice. Subsequently, the suspension was diluted with water and extracted 3× with CH2Cl2. The combined organic layers were washed 2× with 1 M HCl, once with H2O, 2× with 1 M NaOH, and 2× with brine prior to drying over Na2SO4. Recrystallization 2× from absolute EtOH provided 1.13 g of (3-bromo-4-methylphenyl)(4-ethoxyphenyl)methanone. 1H NMR (CDCl3, 300 MHz): δ 7.93 (d, J=1.6 Hz, 1H), 7.79 (d, J=8.8 Hz, 2H), 7.60 (dd, J=1.6, 8.0 Hz, 1H), 7.33 (d, J=8.0 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 4.12 (q, J=7.0 Hz, 2H), 2.48 (s, 3H), 1.46 (t, J=7.0 Hz, 3H); MS ESI (m/z) 319 (M+1)+, calc. 318.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
50 μL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.945 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.C(Cl)(=O)C(Cl)=O.[C:18]1([O:24][CH2:25][CH3:26])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl.CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([C:5]([C:21]2[CH:22]=[CH:23][C:18]([O:24][CH2:25][CH3:26])=[CH:19][CH:20]=2)=[O:7])[CH:8]=[CH:9][C:10]=1[CH3:11] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 μL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.63 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OCC
Step Three
Name
Quantity
0.945 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to removal of the volatiles under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The crude 3-bromo-4-methylbenzoyl chloride was dissolved in 10 mL of CH2Cl2
STIRRING
Type
STIRRING
Details
After the mixture was stirred at 5° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring over ice
ADDITION
Type
ADDITION
Details
Subsequently, the suspension was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed 2× with 1 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with H2O, 2× with 1 M NaOH, and 2× with brine prior to drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
Recrystallization 2× from absolute EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1C)C(=O)C1=CC=C(C=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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